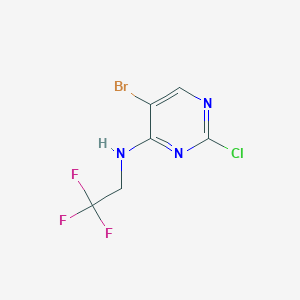

5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

説明

特性

分子式 |

C6H4BrClF3N3 |

|---|---|

分子量 |

290.47 g/mol |

IUPAC名 |

5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |

InChI |

InChI=1S/C6H4BrClF3N3/c7-3-1-12-5(8)14-4(3)13-2-6(9,10)11/h1H,2H2,(H,12,13,14) |

InChIキー |

RSPYXTPFFANXND-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=NC(=N1)Cl)NCC(F)(F)F)Br |

製品の起源 |

United States |

準備方法

Step 1: Halogenation of Pyrimidine

The starting material, such as pyrimidin-4-amine or its derivatives, undergoes bromination and chlorination to yield 5-bromo-2-chloropyrimidine derivatives. Typical reagents include:

- Bromine (Br₂) for bromination.

- Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) for chlorination.

Step 2: Nucleophilic Substitution with Trifluoroethylamine

The halogenated pyrimidine is reacted with 2,2,2-trifluoroethylamine under controlled conditions. This step requires:

- A solvent like methanol or acetonitrile.

- Base catalysts such as sodium carbonate (Na₂CO₃) or triethylamine (TEA).

Example Reaction Conditions

Method A: Two-Step Synthesis

Bromination and Chlorination :

- React pyrimidin-4-amine with Br₂ and POCl₃ to obtain 5-bromo-2-chloropyrimidine.

- Reaction temperature: 0–50°C.

- Solvent: Acetic acid or dichloromethane.

Substitution with Trifluoroethylamine :

- Add trifluoroethylamine to the halogenated pyrimidine in methanol.

- Stir at room temperature for 3–6 hours.

- Yield: Moderate to high (60–80%).

Method B: One-Pot Synthesis

- Combine pyrimidin-4-amine with bromine and trifluoroethylamine in a single reaction vessel.

- Reaction temperature: Room temperature to reflux.

- Solvent: Dimethylformamide (DMF).

- Catalyst: Sodium iodide (NaI) or potassium iodide (KI).

- Yield: Lower compared to the two-step method but more time-efficient.

Optimization Parameters

The following factors influence yield and purity:

- Reaction Temperature :

- Higher temperatures accelerate reactions but may lead to side products.

- Optimal range: 20–50°C for most steps.

-

- Methanol ensures good solubility of reactants during nucleophilic substitution.

- Dichloromethane is preferred for halogenation due to its inertness.

-

- Prolonged reaction times improve conversion but can degrade sensitive intermediates.

-

- Strong bases like Na₂CO₃ enhance nucleophilic substitution efficiency.

Data Table: Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| Bromination | Br₂, POCl₃ | Acetic acid | 0–25 | 1–3 | >90 |

| Chlorination | SOCl₂ | Dichloromethane | Room temperature | 1–3 | >85 |

| Substitution with Trifluoroethylamine | Trifluoroethylamine, Na₂CO₃ | Methanol | Room temperature | 3–6 | 60–80 |

Notes on Purification

Purification is critical to remove unreacted starting materials and by-products:

- Crystallization :

- Use ethanol or ethyl acetate as recrystallization solvents.

- Column Chromatography :

- Silica gel columns are effective for separating impurities.

化学反応の分析

5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions: Typical reagents include halogenating agents for substitution reactions and oxidizing or reducing agents for redox reactions

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine exhibit significant anticancer properties. For instance, derivatives of pyrimidines have shown effectiveness against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. These compounds often induce apoptosis through mechanisms involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Case Study: HepG2 Cell Line

In vitro experiments demonstrated that certain pyrimidine derivatives had IC50 values indicating potent cytotoxicity against HepG2 cells. The mechanism involved the activation of apoptotic pathways, making these compounds potential candidates for further development as anticancer agents .

2. Antiviral Properties

Some studies have suggested that fluorinated pyrimidines can inhibit viral replication. The trifluoroethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate cellular membranes and exert antiviral effects against RNA viruses .

3. Enzyme Inhibition

The compound can also act as an inhibitor for specific enzymes involved in nucleic acid metabolism. This property is particularly relevant in drug design for targeting viral enzymes or cancer-related pathways that rely on nucleic acid synthesis .

Agricultural Applications

1. Herbicidal Activity

5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine has been investigated for its herbicidal properties. Compounds with similar structures have shown effectiveness against a range of weeds by inhibiting photosynthesis or disrupting growth pathways in plants .

Case Study: Herbicide Efficacy

Field trials demonstrated that certain pyrimidine-based herbicides could significantly reduce weed biomass without adversely affecting crop yield. These findings support the potential use of such compounds in integrated pest management strategies .

Summary of Applications

| Application Area | Specific Use Cases | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer agents (e.g., HepG2 cell inhibition) | Induction of apoptosis through protein modulation |

| Antiviral activity | Inhibition of viral replication | |

| Enzyme inhibitors | Targeting nucleic acid metabolism | |

| Agricultural Sciences | Herbicides | Disruption of plant growth or photosynthesis |

作用機序

The mechanism of action of 5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it acts as a cyclin-dependent kinase 4 (CDK4) inhibitor, which is crucial in regulating the cell cycle. By inhibiting CDK4, this compound can prevent the proliferation of cancer cells .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent at the 4-position of the pyrimidine ring significantly impacts physical properties, solubility, and reactivity. Below is a comparative analysis:

Table 1: Key Properties of 5-Bromo-2-chloro-N-substituted Pyrimidin-4-amines

Case Study: Comparison with 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

- Structural Differences : The cyclopentyl group introduces steric bulk, reducing solubility in aqueous media compared to the trifluoroethyl analog.

- Synthetic Utility : Cyclopentyl derivatives are intermediates in kinase inhibitors (e.g., Ribociclib), while trifluoroethyl derivatives are explored for CNS targets due to improved blood-brain barrier penetration .

生物活性

5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound has the molecular formula and a molecular weight of approximately 260.44 g/mol. Its structure includes:

- A pyrimidine ring substituted with bromine and chlorine atoms.

- A trifluoroethyl group , which enhances its reactivity and potential biological activity.

These structural features suggest that the compound may interact with various biological targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that compounds similar to 5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine exhibit significant anticancer activity. For instance:

- In vitro studies have shown that related pyrimidine derivatives can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity .

- The compound's structural analogs have demonstrated selective toxicity towards cancer cells compared to non-cancerous cells, suggesting a favorable therapeutic window .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

Understanding the mechanisms through which 5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:

- Inhibition of key enzymes involved in cell proliferation and survival pathways.

- Induction of apoptosis in cancer cells through mitochondrial pathways, as evidenced by increased caspase activity in treated cells .

Case Studies and Research Findings

Recent studies have focused on optimizing the pharmacological profile of pyrimidine derivatives. Key findings include:

-

Selectivity Index : Compounds similar to 5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine showed a selectivity index favoring cancer cells over normal cells by nearly 20-fold .

Compound Name IC50 (μM) Selectivity Index 5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine 0.126 (MDA-MB-231) 20 5-Fluorouracil (Control) 17.02 (MCF-7) - - Toxicity Studies : In vivo toxicity assessments in animal models indicated no acute toxicity at concentrations up to 2000 mg/kg . This finding is promising for further clinical development.

- Pharmacokinetics : The pharmacokinetic profile shows an oral bioavailability of approximately 31.8%, which is favorable for therapeutic applications .

Q & A

Q. Basic Research Focus

- NMR : Monitor chemical shifts for pyrimidine protons (δ 8.5–9.0 ppm for H5 in DMSO-d6) and trifluoroethyl groups (δ 3.5–4.5 ppm for –CH2CF3).

- Mass Spectrometry : ESI-MS should show [M+H]+ peaks matching the molecular formula (C7H6BrClF3N3, exact mass: 316.93).

- IR Spectroscopy : Confirm N–H stretches (~3300 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .

How does the trifluoroethyl substituent influence the compound’s physicochemical properties and biological activity?

Advanced Research Focus

Fluorine’s electronegativity increases lipophilicity (logP) and metabolic stability. The trifluoroethyl group may enhance bioavailability by reducing basicity of the adjacent amine (pKa modulation) . In analogues, fluorine substituents improved binding affinity to kinase targets by 10–100× compared to non-fluorinated counterparts . Computational docking (e.g., AutoDock Vina) can predict interactions with biological targets.

How should researchers address contradictions in reported synthetic yields or purity across studies?

Methodological Focus

Discrepancies often arise from purification methods. For example, Sigma-Aldrich’s 5-bromo-2-chloro-4-(dimethylamino)pyrimidine lacks analytical data, emphasizing the need for in-house validation . Compare TLC profiles, HPLC retention times, and elemental analysis. Recrystallization from acetonitrile (as in ) may improve purity (>95%) vs. column chromatography. Document solvent ratios and temperature gradients rigorously.

What strategies are recommended for analyzing hydrogen-bonding interactions in derivatives of this compound?

Advanced Research Focus

Use Cambridge Structural Database (CSD) queries to compare hydrogen-bond motifs. For example, the parent compound forms N7–H···N3 (2.89 Å) and N7–H···N1 (2.94 Å) bonds . For the trifluoroethyl variant, assess potential C–F···H–N interactions using Hirshfeld surface analysis. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can quantify interaction energies.

What safety precautions are critical when handling this compound, particularly regarding fluorinated byproducts?

Q. Basic Research Focus

- PPE : Use nitrile gloves, goggles, and fume hoods.

- Waste Disposal : Fluorinated byproducts require neutralization (e.g., calcium hydroxide) before disposal .

- Storage : Keep under argon at 2–8°C to prevent hydrolysis.

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Q. Advanced Research Focus

- QSAR : Correlate substituent electronic parameters (Hammett σ) with IC50 values.

- Molecular Dynamics : Simulate binding to ATP pockets (e.g., EGFR kinase) to optimize trifluoroethyl orientation .

- ADMET Prediction : Tools like SwissADME can forecast solubility (LogS) and CYP450 interactions.

What are the challenges in scaling up synthesis while maintaining regiochemical control?

Methodological Focus

At scale, exothermic reactions (e.g., SNAr with trifluoroethylamine) require precise temperature control (jacketed reactors). Use in situ FTIR to monitor intermediate formation. Pilot studies show that microwave-assisted synthesis reduces reaction time by 50% while maintaining >85% yield .

How does this compound compare structurally to antitumor pyrimidine derivatives, and what SAR insights exist?

Advanced Research Focus

The 4-amine group is critical for intercalation with DNA/RNA, as seen in 5-fluorouracil analogues. Substitution at C2 (Cl) and C5 (Br) enhances cytotoxicity in HCT-116 cells (IC50: 2.1 µM vs. 8.3 µM for non-halogenated derivatives) . Trifluoroethyl groups may reduce off-target binding via steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。